2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a trifluoromethyl group and a fused pyrazolo-diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the trifluoromethyl group. One common method involves the annulation of the diazepine ring to a pyrazole fragment. This can be achieved through a Rh(III)-catalyzed C–H functionalization/cascade annulation reaction . Another approach involves the use of dicarbonyl intermediates to simultaneously form the pyrazole and diazepine rings .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include N-oxides, dihydro derivatives, and substituted pyrazolo-diazepines.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The pyrazolo-diazepine ring system can interact with various biological pathways, potentially modulating neurotransmitter activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Etizolam: A thienodiazepine with similar pharmacological effects to benzodiazepines.
Fludiazepam: Another benzodiazepine derivative with anxiolytic properties.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)7-4-6-5-12-2-1-3-14(6)13-7/h4,12H,1-3,5H2 |
InChI Key |
PHVGHJKUUQXOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C(F)(F)F |
Origin of Product |
United States |
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